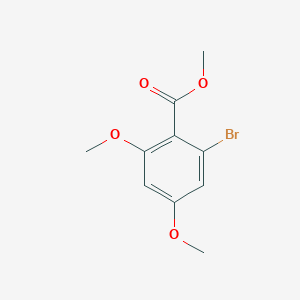

Methyl 2-bromo-4,6-dimethoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWANSFQXFWDRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromo 4,6 Dimethoxybenzoate

Established Synthetic Routes to Brominated Dimethoxybenzoate Structures

Traditional synthetic routes to Methyl 2-bromo-4,6-dimethoxybenzoate and related structures rely on well-established organic reactions such as esterification and electrophilic aromatic substitution. These methods have been foundational in providing access to a variety of substituted aromatic compounds.

Esterification Reactions in the Formation of this compound

A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4,6-dimethoxybenzoic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a viable approach. rug.nl In this process, 2-bromo-4,6-dimethoxybenzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. google.com

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. Elimination of a water molecule and deprotonation of the resulting oxonium ion yields the final methyl ester product. While effective, Fischer esterification can be limited by the steric hindrance around the carboxylic acid group, which can be significant in ortho-substituted benzoic acids. rug.nlresearchgate.net

An alternative to Fischer esterification involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, followed by reaction with methanol. This two-step process often provides higher yields, especially for sterically hindered substrates.

Regioselective Bromination Strategies for Dimethoxybenzoate Precursors

The regioselective bromination of a dimethoxybenzoate precursor, such as methyl 3,5-dimethoxybenzoate (B1226732), is a key strategy for the synthesis of this compound. The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and direct electrophilic substitution to the ortho and para positions. In the case of methyl 3,5-dimethoxybenzoate, the positions ortho to both methoxy groups (C2 and C6) and the position para to both (C4) are activated.

Studies on the aryl bromination of methyl 3,5-dimethoxybenzoate using molecular bromine in dichloromethane (B109758) have shown that a mixture of products can be obtained, including the desired 2-bromo derivative. researchgate.net The selectivity of the bromination is influenced by factors such as steric hindrance and the reaction conditions, which can favor either kinetic or thermodynamic product distributions. researchgate.net The methoxy groups exert a steric hindrance effect that can influence the position of bromination.

Various brominating agents can be employed to achieve regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic brominations, but can also be used for aromatic bromination, often in the presence of a catalyst or under specific solvent conditions to control regioselectivity. researchgate.net Other brominating systems, such as bromine in acetic acid, have also been utilized for the bromination of dimethoxy-substituted aromatic compounds. google.com

| Precursor | Brominating Agent | Solvent | Key Observation | Reference |

| Methyl 3,5-dimethoxybenzoate | Molecular Bromine | Dichloromethane | Mixture of brominated products obtained. | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Bromine | Acetic Acid | Yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550). | google.com |

| 3,4-Dimethoxytoluene | Sulfuric acid, hydrogen peroxide, metal bromide | Water | Directed bromination to obtain 2-bromo-4,5-dimethoxytoluene. | acs.org |

Approaches from Aromatic Halogenation of Related Systems

The principles of electrophilic aromatic halogenation are broadly applicable to the synthesis of brominated dimethoxybenzoate structures. The reaction typically involves the generation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring. acs.org For less reactive aromatic substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the bromine molecule and increase its electrophilicity. google.com

In the context of dimethoxybenzene derivatives, the strong activating effect of the methoxy groups often allows for bromination to occur under milder conditions, sometimes without the need for a strong Lewis acid catalyst. For example, the bromination of 3,4-dimethoxy-toluene can be achieved using a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide like sodium bromide or potassium bromide. acs.org This method provides a directed bromination to yield 2-bromo-4,5-dimethoxy-toluene, which can then be further functionalized. acs.org

The choice of solvent can also play a crucial role in the outcome of the reaction. Solvents like acetic acid are commonly used in aromatic bromination reactions. google.com

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic systems and the application of green chemistry principles to minimize waste and avoid hazardous reagents.

Catalytic Methods in this compound Synthesis

Catalytic approaches to aromatic bromination offer several advantages over traditional stoichiometric methods, including higher efficiency and reduced environmental impact. Zeolites, for instance, have been investigated as reusable catalysts for the regioselective bromination of aromatic compounds. rsc.orgresearchgate.net These solid acid catalysts can enhance the electrophilicity of bromine and direct the substitution to specific positions on the aromatic ring. The use of an Fe₂O₃/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds, with FeBr₃ being the in-situ generated catalytic species. rsc.org

Transition-metal-free catalytic systems are also gaining attention. For example, the aerobic oxidative bromination of arenes can be promoted by an ionic liquid in a catalytic amount, using either sodium bromide in acetic acid or aqueous hydrobromic acid as the bromine source. nih.gov This method is notable for its controllable chemoselectivity. nih.gov

Green Chemistry Principles Applied to its Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this involves exploring safer reagents and solvent systems.

One green approach to aromatic bromination is the use of sodium bromide (NaBr) in combination with an oxidant like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide. nih.govscispace.com This avoids the direct handling of hazardous molecular bromine. scispace.com Reactions using NaBr and sodium perborate (B1237305) have been developed as a greener alternative for the bromination of alkenes and are being extended to aromatic systems. researchgate.net These reactions often use more environmentally benign solvents like water or acetonitrile-water mixtures. scispace.com

Ionic liquids are also being explored as green reaction media for various organic transformations, including halogenations. tandfonline.comacs.orgbenthamdirect.comliv.ac.ukbrazilianjournals.com.br Their low volatility and potential for recyclability make them attractive alternatives to traditional volatile organic solvents. acs.orgbenthamdirect.combrazilianjournals.com.br An ionic liquid-promoted aerobic bromination has been shown to be a sustainable method with controllable chemoselectivity. nih.gov

| Green Chemistry Approach | Reagents | Key Advantage | Reference |

| Oxidative Bromination | NaBr / Oxone® | Avoids use of molecular bromine. | scispace.com |

| Catalytic Aerobic Bromination | NaBr / Acetic Acid / Ionic Liquid Catalyst | Transition-metal-free, controllable selectivity. | nih.gov |

| Zeolite-Catalyzed Bromination | Bromine / Zeolite | Reusable catalyst, high regioselectivity. | rsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of a related compound involving this compound, a Suzuki-Miyaura coupling reaction, various parameters were optimized. rsc.orgresearchgate.net

The reaction, which couples this compound with a 9-BBN-pentadecene complex, was optimized by adjusting the temperature and catalyst system. researchgate.netnih.gov It was found that increasing the reaction temperature to 100°C resulted in a maximum yield of 72% for the coupled product. researchgate.net The choice of palladium catalyst, [Pd(dppf)Cl₂·DCM], was also a key factor in the success of the reaction. rsc.orgnih.gov

For the esterification step, the reaction conditions were set at 50°C for 16 hours, using 2.5 equivalents of potassium carbonate and 2.0 equivalents of methyl iodide. nih.gov These conditions were found to be effective for the conversion of the carboxylic acid to its methyl ester. nih.gov The following table summarizes the key reaction conditions for the synthesis of this compound and a subsequent coupling reaction.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Formylation | 3,5-dimethoxybromobenzene | POCl₃ | DMF | 90°C | 6 h | - |

| Oxidation | 2-bromo-4,6-dimethoxybenzaldehyde (B2683855) | NaClO₂, NaH₂PO₄ | DMSO/Water | Ambient | 24 h | 69% |

| Esterification | 2-bromo-4,6-dimethoxybenzoic acid | CH₃I, K₂CO₃ | DMF | 50°C | 16 h | - |

| Suzuki-Miyaura Coupling | This compound, 9-BBN-pentadecene complex | [Pd(dppf)Cl₂·DCM], K₂CO₃ | DMF/Water | 100°C | 16 h | 72% |

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of this compound are critical to obtaining a high-purity product. The primary method of purification described in the synthetic procedures is liquid-liquid extraction followed by washing. rsc.orgnih.gov

After the esterification reaction, the mixture is diluted with ethyl acetate (B1210297) and then washed sequentially with water and a brine solution. nih.gov This process removes water-soluble impurities and inorganic salts. The organic layer containing the desired product is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the final product. researchgate.net

For the precursor, 2-bromo-4,6-dimethoxybenzoic acid, a similar workup procedure is employed. After quenching the oxidation reaction, the product is extracted with ethyl acetate. rsc.orgnih.gov The combined organic extracts are washed with water and brine solution to remove impurities. rsc.orgnih.gov

While specific details on chromatographic purification of this compound were not found in the provided search results, general laboratory practice for compounds of this nature often involves column chromatography for achieving higher purity. ethz.ch The choice of solvent system for chromatography would typically be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.

Chemical Reactivity and Transformation of Methyl 2 Bromo 4,6 Dimethoxybenzoate

Reactions Involving the Aromatic Bromo Substituent

The bromine atom attached to the aromatic ring of Methyl 2-bromo-4,6-dimethoxybenzoate serves as a versatile functional handle for a wide array of chemical transformations. The electronic environment of the ring—influenced by two electron-donating methoxy (B1213986) groups and the electron-withdrawing methyl ester group—plays a crucial role in dictating the compound's reactivity in key organic reactions, particularly in palladium-catalyzed cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in aryl bromides is a common starting point for powerful palladium-catalyzed reactions that construct new carbon-carbon and carbon-heteroatom bonds, forming the cornerstone of modern synthetic chemistry.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction would enable the substitution of the bromine atom in this compound with a variety of alkyl, alkenyl, or aryl groups.

While no specific examples for this exact substrate are published, extensive research on similar molecules, like ortho-bromoanilines, provides insight into potential reaction conditions. nih.govresearchgate.net Such transformations often utilize catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or highly active palladacycle precatalysts, paired with bases like potassium carbonate or potassium phosphate (B84403) in mixed aqueous-organic solvents. nih.gov The electron-rich nature of the dimethoxy-substituted ring may require more active catalyst systems to facilitate the initial oxidative addition step.

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low | nih.gov |

| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | 60 | 95 | nih.gov |

To introduce an alkyne moiety onto the aromatic ring, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl halide using a dual catalytic system of palladium and copper(I). nih.gov For this compound, this would result in a 2-alkynyl-4,6-dimethoxybenzoate derivative. Standard conditions typically employ a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) halide co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534). libretexts.org The selection of the phosphine (B1218219) ligand on the palladium catalyst can be crucial in optimizing the reaction, especially for electron-rich substrates where catalyst activity can be lower. researchgate.net

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene, yielding a substituted alkene. wikipedia.orgnih.gov The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com Applying this to this compound would allow for the synthesis of cinnamate-like structures. Common catalysts include palladium(II) acetate (B1210297) with various phosphine ligands, and a base such as triethylamine is required to regenerate the active Pd(0) catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction provides a powerful and general method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The process is catalyzed by a palladium complex containing specialized, bulky, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups. youtube.com A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required. libretexts.orgresearchgate.net This methodology would enable the conversion of this compound into a variety of secondary and tertiary aromatic amines, which are important structures in medicinal chemistry and materials science. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. youtube.comchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the case of this compound, the aromatic ring is substituted with two electron-donating methoxy groups and one moderately electron-withdrawing methyl ester group. The powerful activating effect of the methoxy groups significantly increases the electron density of the ring, thereby disfavoring the nucleophilic attack required for an SNAr reaction. Therefore, under typical SNAr conditions, this substrate is expected to be unreactive. The reaction would likely require exceptionally powerful nucleophiles or extreme conditions to proceed, if at all.

Reductive Debromination and Hydrogenation

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. A highly effective and common method for this transformation is catalytic hydrogenation. colab.wsresearchgate.net This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org

This method is known for its high efficiency and good functional group tolerance. For this compound, it is expected that the C-Br bond could be selectively cleaved without affecting the methyl ester or methoxy groups under mild to moderate hydrogenation conditions. colab.ws Other modern techniques for this transformation include photoredox-mediated reductions using silanes as the hydrogen atom source. acs.orgacs.org

Reactions of the Methyl Ester Functional Group

The methyl ester group in this compound is susceptible to several common transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-bromo-4,6-dimethoxybenzoic acid, can be achieved under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. For instance, the hydrolysis of the structurally similar methyl 4-bromo-3-(methoxymethoxy)benzoate to 4-bromo-3-(methoxymethoxy)benzoic acid is effectively accomplished using 10% aqueous potassium hydroxide in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at room temperature, yielding the product in high (91%) yield after acidification. researchgate.net This suggests that similar conditions would be effective for the hydrolysis of this compound.

Acid-catalyzed hydrolysis is also a viable method, typically employing a strong mineral acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction is reversible and often requires elevated temperatures to proceed at a reasonable rate.

| Reaction | Reagents | Conditions | Product | Yield |

| Basic Hydrolysis | KOH, THF/MeOH, H₂O | Room Temperature | 2-Bromo-4,6-dimethoxybenzoic acid | High (by analogy) |

| Acidic Hydrolysis | H₃O⁺ | Heat | 2-Bromo-4,6-dimethoxybenzoic acid | Variable |

Transesterification Reactions

Transesterification, the conversion of one ester to another, can be performed on this compound by reacting it with a different alcohol under either acidic or basic catalysis. This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol by-product is removed from the reaction mixture.

Common catalysts for transesterification include strong acids like sulfuric acid or dry hydrogen chloride, and bases such as sodium or potassium alkoxides. The choice of catalyst and reaction conditions depends on the stability of the other functional groups in the molecule. For a substrate like this compound, milder, neutral catalysts such as dibutyltin (B87310) oxide may be employed to avoid potential side reactions.

| Catalyst Type | Example Reagents | Conditions | Product |

| Acidic | H₂SO₄, R'OH | Heat, Excess R'OH | 2-Bromo-4,6-dimethoxybenzoyl R'-ester |

| Basic | NaOR', R'OH | Anhydrous, Excess R'OH | 2-Bromo-4,6-dimethoxybenzoyl R'-ester |

| Neutral | Dibutyltin oxide, R'OH | Heat, Excess R'OH | 2-Bromo-4,6-dimethoxybenzoyl R'-ester |

Reduction to Aldehyde or Alcohol Derivatives

The methyl ester group can be selectively reduced to an aldehyde or further to a primary alcohol.

Reduction to Aldehyde: The partial reduction of the ester to 2-bromo-4,6-dimethoxybenzaldehyde (B2683855) can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com Typically, one equivalent of DIBAL-H is added to a solution of the ester in an aprotic solvent like toluene (B28343) or dichloromethane (B109758) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com

Reduction to Alcohol: Complete reduction of the methyl ester to (2-bromo-4,6-dimethoxyphenyl)methanol (B15046903) is accomplished using more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). For example, the reduction of 2-bromo-4-methylbenzoic acid to the corresponding benzyl (B1604629) alcohol is achieved with LiAlH₄ in THF. whiterose.ac.uk A similar protocol would be applicable to this compound, followed by an aqueous workup to quench the excess reagent and liberate the alcohol.

| Target Product | Reagent | Solvent | Temperature |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C |

| Alcohol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | 0 °C to Room Temperature |

Electrophilic Aromatic Substitution on the Dimethoxybenzoate Core

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strongly electron-donating methoxy groups. The directing effects of the substituents play a crucial role in determining the position of substitution. The two methoxy groups are powerful ortho, para-directors, while the bromine atom is a deactivating ortho, para-director. The ester group is a deactivating meta-director.

In this system, the positions ortho and para to the methoxy groups are C3 and C5. The C2, C4, and C6 positions are already substituted. The directing effects of the two methoxy groups reinforce each other, strongly activating the C3 and C5 positions. The bromine at C2 and the ester at C1 are deactivating and will have a lesser influence on the regiochemical outcome compared to the powerful activating effect of the methoxy groups. Therefore, electrophilic substitution is expected to occur predominantly at the C3 or C5 position. Given the steric hindrance from the adjacent methoxy group at C4, substitution at C5 might be favored. For example, the bromination of 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) in DMF occurs at the 6-position, which is para to one methoxy group and ortho to the other. researchgate.net

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The incoming nitro group would be directed to the C5 position.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would also be expected to occur at the C5 position.

Derivatization at the Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved to form the corresponding phenols. This demethylation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a common and effective reagent for the cleavage of aryl methyl ethers. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures. Given that there are two methoxy groups, controlling the stoichiometry of the reagent could potentially allow for selective mono-demethylation, although a mixture of products is likely. Other reagents like aluminum chloride (AlCl₃) or hydrobromic acid (HBr) can also be used, often requiring higher temperatures. Selective cleavage of one methoxy group over another can be challenging and may depend on subtle electronic and steric factors.

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Bromo 4,6 Dimethoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural determination of organic molecules like Methyl 2-bromo-4,6-dimethoxybenzoate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural map of the molecule can be assembled.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups.

Aromatic Protons: The protons at the C3 and C5 positions of the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct singlets. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing bromo and ester groups.

Methoxy Protons: The two methoxy groups at C4 and C6 are chemically non-equivalent and should produce two separate singlets, each integrating to three protons.

Methyl Ester Protons: The methyl group of the ester function will appear as a singlet, integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and neighboring functional groups. Standard solvents for this type of analysis include deuterated chloroform (B151607) (CDCl₃). beilstein-journals.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 6.5 - 6.7 | s | 1H |

| H-5 | 6.3 - 6.5 | s | 1H |

| 4-OCH₃ | 3.8 - 4.0 | s | 3H |

| 6-OCH₃ | 3.8 - 4.0 | s | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-4 | 160 - 165 |

| C-6 | 158 - 163 |

| C-2 | 115 - 120 |

| C-1 | 110 - 115 |

| C-5 | 95 - 100 |

| C-3 | 90 - 95 |

| 4-OCH₃ | 55 - 57 |

| 6-OCH₃ | 55 - 57 |

| COOCH₃ | 52 - 54 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would verify the coupling (or lack thereof) between the aromatic protons. A very weak cross-peak might be observed between H-3 and H-5 due to a small four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This would definitively link the signals of H-3 and H-5 to C-3 and C-5, and the methoxy and methyl ester proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the substitution pattern on the aromatic ring by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

The methyl ester protons (COOCH₃) to the carbonyl carbon (C=O) and the C-1 carbon.

The H-3 proton to C-1, C-2, C-4, and C-5.

The H-5 proton to C-1, C-3, C-4, and C-6.

The 4-OCH₃ protons to C-4.

The 6-OCH₃ protons to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY would be instrumental in confirming the relative positions of the substituents. Expected NOE correlations would include:

Between the H-5 proton and the protons of both the 4-OCH₃ and 6-OCH₃ groups.

Between the H-3 proton and the protons of the 4-OCH₃ group.

A potential correlation between the ester methyl protons and the H-3 proton, depending on the rotational conformation around the C1-C(O) bond.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula. The chemical formula for this compound is C₁₀H₁₁BrO₄. aobchem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.

Calculated Exact Masses for Molecular Ions

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₀H₁₁⁷⁹BrO₄]⁺ | ⁷⁹Br | 273.9862 |

| [C₁₀H₁₁⁸¹BrO₄]⁺ | ⁸¹Br | 275.9842 |

Ionization Techniques and Fragmentation Pathways

Techniques like Electrospray Ionization (ESI) are commonly used for this type of compound. beilstein-journals.org The fragmentation of this compound under mass spectrometry would likely proceed through several key pathways, primarily involving the ester and methoxy functional groups.

Loss of a methyl radical: Cleavage of the ester's O-CH₃ bond can lead to the formation of a [M - CH₃]⁺ ion.

Loss of a methoxy radical: The loss of the entire methoxy group from the ester results in an acylium ion, [M - OCH₃]⁺, which is often a stable and prominent fragment.

Loss of formaldehyde (B43269): The methoxy groups on the ring can undergo fragmentation, potentially leading to the loss of formaldehyde (CH₂O).

Decarbonylation: The acylium ion can further lose carbon monoxide (CO) to form a bromodimethoxyphenyl cation.

The resulting fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands. While a specific spectrum for this compound is not available, data from similar molecules like methyl 4-bromo-2-methoxybenzoate nih.gov and methyl 4-bromobenzoate (B14158574) nist.govchemicalbook.com allows for reliable prediction of the key vibrational frequencies.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester & Ether C-O | Asymmetric Stretch | ~1250 |

| Ester & Ether C-O | Symmetric Stretch | 1050 - 1100 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (methoxy, methyl ester) | Stretch | <3000 |

| C-Br | Stretch | 500 - 650 |

The Raman spectrum would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring. The C-Br stretch is also often observable in the Raman spectrum. The unique pattern of vibrations in the fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra would be characteristic of the specific substitution pattern of this compound. docbrown.info

Characteristic Absorption and Scattering Bands Analysis

While specific experimental spectra for this compound are not detailed in the provided search results, a predictive analysis based on its functional groups can be performed. Techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are standard for identifying the vibrational modes within a molecule. researchgate.net The analysis would reveal characteristic absorption and scattering bands corresponding to the distinct parts of the molecule.

The infrared spectrum is expected to be dominated by several key vibrations. The right-hand portion of an IR spectrum, typically from 1500 to 400 cm⁻¹, is known as the fingerprint region and provides a unique pattern for identification. docbrown.info Key expected vibrational frequencies for this compound are outlined in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1715-1730 |

| Aromatic Ring (C=C) | Stretching | 1580-1650 |

| Ester (C-O) | Asymmetric Stretching | 1250-1300 |

| Methoxy (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Methoxy (C-O-C) | Symmetric Stretching | 1000-1075 |

| Alkyl C-H | Stretching | 2850-2960 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-Br | Stretching | 500-680 |

This table represents expected frequency ranges for the given functional groups and does not constitute experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry, Conformation, and Intermolecular Interactions

An X-ray crystallographic study would elucidate the precise molecular geometry. Key parameters include the bond lengths of the C-Br, C=O, C-O, and C-C bonds, as well as the bond angles within the benzene ring and the ester and methoxy substituents. Torsion angles would describe the orientation of the methoxy and methyl ester groups relative to the plane of the aromatic ring.

Furthermore, the analysis would reveal non-covalent intermolecular interactions that dictate the crystal's stability. In related bromo-substituted benzoate (B1203000) derivatives, interactions such as C-H···O hydrogen bonds and short Br···O contacts are common. nih.govresearchgate.net Studies on similar structures, like bromo-dimethoxybenzaldehydes, have also shown the presence of halogen bonds (Br···Br) and π-π stacking interactions between aromatic rings, which play a significant role in stabilizing the crystal lattice. scielo.br

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission studies, provides information about the electronic structure and transitions within the molecule. Specific experimental UV-Vis or fluorescence data for this compound were not available in the searched sources.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* electronic transitions within the substituted aromatic ring. The wavelength (λmax) and intensity of these absorptions are influenced by the electronic effects of the substituents: the electron-withdrawing bromo and methyl ester groups and the electron-donating methoxy groups.

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Substituted Benzene Ring | 200 - 400 |

| n → π | Carbonyl Group (Ester) | > 300 (Typically weak) |

This table represents expected electronic transitions and does not constitute experimental data for the title compound.

Fluorescence spectroscopy would measure the emission of light from the molecule after electronic excitation. Many aromatic esters are fluorescent, and a study would determine the emission wavelength, quantum yield, and excited-state lifetime, providing further insight into its electronic properties.

Applications of Methyl 2 Bromo 4,6 Dimethoxybenzoate in Organic Synthesis and Materials Science

Methyl 2-bromo-4,6-dimethoxybenzoate as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the bromo, methoxy (B1213986), and ester functional groups makes this compound a valuable building block in organic synthesis. aobchem.comcymitquimica.com The bromine atom can participate in a wide range of cross-coupling reactions, while the ester can be hydrolyzed or transformed, and the methoxy groups influence the reactivity of the aromatic ring.

Closely related structural analogs of this compound are recognized as important intermediates for producing biologically active heterocyclic compounds. researchgate.net For instance, Methyl 2,6-dimethoxybenzoate is widely used in synthetic organic chemistry to create heterocyclic systems like 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net The bromo-dimethoxy-substituted benzene (B151609) core is a common feature in various synthetic pathways. The bromine atom provides a handle for metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for building the carbon skeleton of diverse scaffolds. The ester group can be converted into an amide, hydrazide, or other functional groups, facilitating cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

Research on related bromo-dimethoxybenzaldehydes shows their utility as building blocks for complex molecules, including those with heterocyclic moieties. sigmaaldrich.com The reactivity of these compounds allows for the construction of larger, functionalized systems that are often pursued for their potential biological activities. evitachem.commdpi.com

The brominated methoxyphenyl unit is a structural motif found in a number of natural alkaloids, such as convolutamines and amathamides, which exhibit a range of biological properties including antibacterial, antifungal, and antitumor activities. sigmaaldrich.com Synthetic intermediates like this compound are therefore valuable for preparing analogs of these natural products for structure-activity relationship studies.

The compound serves as a precursor for creating more complex aromatic systems. The bromine atom can be substituted through various reactions, including nucleophilic aromatic substitution or the formation of organometallic reagents, which can then be used to build biaryl systems or attach other aromatic fragments. evitachem.com For example, related compounds like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) are used as starting materials in the multi-step synthesis of intermediates for drugs such as Ivabradine. google.com This highlights the role of such brominated building blocks in constructing the core structures of advanced, functionalized aromatic molecules.

Research Findings on Related Precursors

| Precursor Compound | Resulting Product/System | Application Area |

| 2-bromo-4,5-dimethoxybenzaldehyde | Intermediate for Ivabradine | Pharmaceutical Synthesis google.com |

| Methyl 2,6-dimethoxybenzoate | 2,5-disubstituted-1,3,4-oxadiazoles | Heterocyclic Chemistry researchgate.net |

| Brominated Methoxyaldehydes | Natural Product Analogs (e.g., Convolutamines) | Medicinal Chemistry sigmaaldrich.com |

| 1-Aryl-isochromans | Axially Chiral bis-1-Arylisochromans | Synthesis of Bioactive Compounds mdpi.com |

Utilization in the Preparation of Advanced Organic Materials

While this compound is primarily documented as a building block for discrete molecules in pharmaceuticals and agrochemicals, its structural features are relevant to the synthesis of polymeric and functional materials. However, specific examples detailing its use in these applications are not widely reported in the available literature.

The synthesis of liquid crystals often involves the assembly of molecules containing a rigid core (mesogen) and flexible terminal chains. researchgate.netresearchgate.net Aromatic esters can be integral parts of these mesogenic cores. A molecule like this compound could potentially be elaborated into a liquid crystalline compound. The benzene ring provides rigidity, and the ester and methoxy groups offer sites for further modification, such as the attachment of long alkyl chains, which are crucial for inducing liquid crystalline phases. researchgate.net Despite this potential, specific studies employing this compound as a direct intermediate for liquid crystals or other functional materials like photochromes are not found in the surveyed literature.

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The application of this compound and its close analogs extends to the synthesis of specialty chemicals, particularly as intermediates in the production of agrochemicals. evitachem.com The presence of the halogen allows for the introduction of various functional groups necessary for the biological activity of the final product.

Patents and chemical literature describe the synthesis of complex molecules for agricultural applications using brominated aromatic precursors. For example, the synthesis of the isoxazoline-class ectoparasiticide Fluralaner involves intermediates derived from substituted benzoic acids. The synthesis of such complex commercial products often relies on the availability of versatile building blocks like brominated phenyl derivatives to construct the required molecular framework efficiently.

Methodological Development in Aromatic Functionalization Chemistry

This compound serves as a key organic building block for the development of novel methodologies in aromatic functionalization chemistry. sigmaaldrich.com Its specific substitution pattern—a bromine atom, two electron-donating methoxy groups, and an electron-withdrawing methyl ester group—provides a versatile platform for exploring and optimizing a range of synthetic transformations. The strategic placement of these functional groups allows the molecule to be a valuable substrate in the advancement of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis. acs.orgnih.gov

The primary utility of this compound in methodological development stems from the reactivity of the aryl-bromide bond. This bond is a standard and reliable handle for a multitude of transition-metal-catalyzed cross-coupling reactions. Researchers have extensively used related bromo-aromatic compounds to develop and refine powerful synthetic tools like the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings. mdpi.com These reactions are cornerstones of aromatic functionalization, enabling the precise construction of complex molecular architectures from readily available precursors. mdpi.comnih.gov

Palladium-catalyzed reactions, in particular, have benefited from substrates analogous to this compound. The development of new ligands, catalysts, and reaction conditions often relies on testing their efficacy with a variety of electronically diverse aryl halides. The electron-rich nature of the dimethoxy-substituted ring in this compound makes it an interesting substrate for studying the effect of electronics on oxidative addition, the rate-determining step in many palladium-catalyzed cycles.

Palladium-Catalyzed Cross-Coupling Reactions

The development of efficient and versatile cross-coupling methods is a major focus of contemporary organic chemistry. This compound is an ideal candidate for such studies, particularly in the exploration of Suzuki-Miyaura reactions, which couple aryl halides with organoboron compounds. nih.gov Research on similar bromo-aromatic substrates has led to the optimization of reaction conditions to achieve high yields and functional group tolerance. mdpi.comnih.gov

Below is a table summarizing typical conditions developed for Suzuki-Miyaura cross-coupling reactions using various bromo-aromatic substrates, which are applicable for the functionalization of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Aromatics

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 95 | |

| 4-Bromoanisole | (S)-Alkyltrifluoroborate | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 24 | 60 | acs.org |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex (0.1) | K₂CO₃ | H₂O/Isopropanol | 80 | 0.5 | 98 | nih.gov |

Beyond the Suzuki reaction, this building block is also pertinent to the development of other palladium-catalyzed methodologies. The Stille coupling, which uses organostannanes, and the Sonogashira coupling, which involves terminal alkynes, are both powerful methods for installing new carbon-carbon bonds. mdpi.com Methodological studies in these areas continually seek to expand the substrate scope and improve reaction efficiency under milder conditions.

Advanced Functionalization Techniques

More recent developments in aromatic functionalization include the exploration of C-H activation and the challenging cleavage of C-O bonds. rsc.org While the primary reactive site on this compound is the C-Br bond, the methoxy groups (C-OMe) represent potential sites for functionalization via C-O bond cleavage. Ruthenium-catalyzed cross-coupling of aryl methyl ethers with organoboranes has been reported, offering a novel strategy for diarylation. rsc.org This approach, often guided by a directing group, allows for selective activation of C-O bonds, which are typically more inert than C-Br bonds. rsc.org Utilizing substrates like this compound in such studies could help establish orthogonal strategies where the C-Br and C-O bonds are functionalized in a stepwise manner, significantly enhancing synthetic versatility.

The table below outlines conditions for a ruthenium-catalyzed C-OMe coupling, illustrating an advanced functionalization method.

Table 2: Conditions for Ruthenium-Catalyzed C-OMe Cross-Coupling

| Aryl Methyl Ether | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|

Environmental Fate and Degradation Pathways of Methyl 2 Bromo 4,6 Dimethoxybenzoate from a Chemical Perspective

Photolytic Degradation Studies in Abiotic Systems

Direct photolytic degradation studies on Methyl 2-bromo-4,6-dimethoxybenzoate are not documented in the current scientific literature. However, the chemical structure of the compound suggests a susceptibility to photolysis. Aromatic bromine compounds are known to undergo photodegradation, often initiated by the cleavage of the carbon-bromine bond upon absorption of ultraviolet radiation. This process can lead to the formation of debrominated aromatic compounds and bromine radicals.

Furthermore, studies on other brominated flame retardants, such as hexabromobenzene (B166198) (HBB), have shown that photodegradation on soil minerals and in actual soil follows pseudo-first-order kinetics. e3s-conferences.orgresearchgate.net The rate of this degradation is influenced by the type of soil matrix, with higher rates observed on silica (B1680970) gel compared to kaolinite (B1170537) or quartz sand. e3s-conferences.org The presence of organic matter, such as humic acid, can inhibit the photodegradation of brominated compounds, likely due to a photoshielding effect. e3s-conferences.org

The methoxy (B1213986) groups on the benzene (B151609) ring may also influence the photolytic stability of this compound. Research on methoxy-substituted curcuminoids has demonstrated that the position of the methoxy group on the phenyl ring affects the rate of photodegradation. While no direct analogy can be drawn without experimental data, it is plausible that the electronic effects of the two methoxy groups on the aromatic ring of the target compound would modulate its absorption of solar radiation and subsequent photochemical reactions.

Table 1: Predicted Photolytic Degradation Behavior of this compound Based on Analogous Compounds

| Feature of this compound | Predicted Photolytic Behavior | Rationale based on Analogous Compounds |

| Aryl-Bromine Bond | Susceptible to cleavage, leading to debromination. | Brominated aromatic compounds are known to undergo photolytic debromination. |

| Aromatic Ring | Potential for phototransformation. | The core structure can absorb UV radiation, initiating degradation. |

| Methoxy Groups | May influence the rate and pathway of degradation. | The position of methoxy groups affects the photostability of other aromatic compounds. |

| Presence in Soil | Degradation rate would likely be matrix-dependent. | Studies on HBB show varying degradation rates on different soil minerals. e3s-conferences.orgresearchgate.net |

Chemical Hydrolysis and Oxidation Processes in Non-Biological Environmental Media

The environmental persistence of this compound will also be determined by its susceptibility to chemical hydrolysis and oxidation. The methyl ester functional group is the most likely site for hydrolysis. Under typical environmental pH conditions, ester hydrolysis can occur, although the rate is highly dependent on pH, temperature, and the presence of catalysts. Generally, hydrolysis is faster under alkaline conditions.

The electronic nature of the substituents on the benzoate (B1203000) ring will significantly impact the rate of hydrolysis. The two electron-donating methoxy groups would be expected to decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing the rate of nucleophilic attack by water. Conversely, the electron-withdrawing bromine atom would have the opposite effect, increasing the carbonyl carbon's electrophilicity and potentially accelerating hydrolysis. The net effect of these competing influences on the hydrolysis rate of this compound is unknown without experimental data.

Oxidation of the aromatic ring of this compound in the environment could be initiated by reactive oxygen species such as hydroxyl radicals. While the benzene ring is generally stable, the presence of activating methoxy groups could make it more susceptible to oxidative degradation compared to unsubstituted benzene. However, direct oxidation of the aromatic ring is typically a slow process in the absence of strong oxidizing agents or photocatalysis.

Future Research Directions and Emerging Trends for Methyl 2 Bromo 4,6 Dimethoxybenzoate

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste and minimize the use of hazardous substances. Future research concerning Methyl 2-bromo-4,6-dimethoxybenzoate will undoubtedly focus on the development of more environmentally benign synthetic methods.

Current synthetic approaches often rely on traditional bromination techniques that may involve harsh reagents and generate significant waste. Emerging trends point towards the adoption of greener alternatives. For instance, the use of N-bromosuccinimide (NBS) in conjunction with visible light photocatalysis offers a milder and more selective method for the bromination of aromatic compounds. Furthermore, enzymatic catalysis, such as the use of "ene"-reductases under visible light, presents an innovative and sustainable approach for the functionalization of aromatic compounds. acs.org Research in this area could lead to biocatalytic methods for the synthesis of this compound and its derivatives, significantly reducing the environmental impact.

Another promising avenue is the exploration of eco-friendly solvent systems. Water, ionic liquids, and deep eutectic solvents are being investigated as replacements for volatile organic compounds (VOCs) in aromatic functionalization reactions. The development of a synthetic route to this compound that operates in an aqueous medium or a recyclable solvent system would represent a significant advancement in sustainable chemistry.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on the application of novel catalytic systems to expand the synthetic utility of this building block.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for the functionalization of aryl bromides. mdpi.com The electron-rich nature of the dimethoxy-substituted ring in this compound may influence the reactivity in these transformations. Future studies could explore the use of more advanced palladium catalysts, including those with tailored ligand systems, to achieve higher efficiency and selectivity in the coupling of this specific substrate. Microwave-assisted palladium-catalyzed reactions could also be investigated to accelerate reaction times and improve yields. mdpi.com

Beyond palladium, there is a growing interest in the use of more abundant and less toxic first-row transition metals, such as copper, nickel, and iron, as catalysts in cross-coupling reactions. Developing catalytic systems based on these metals for the functionalization of this compound would align with the principles of sustainable chemistry and reduce reliance on precious metals.

Biocatalysis also presents exciting opportunities for the functionalization of this compound. Ene-reductases, for example, have been shown to catalyze the cross-coupling of aromatic compounds with diethyl bromomalonate under visible light. acs.org Exploring the substrate scope of such enzymes to include this compound could open up new avenues for the synthesis of complex molecules in a green and efficient manner.

Design and Synthesis of New Derivatives for Non-Biological Applications

The unique electronic properties conferred by the two methoxy (B1213986) groups, combined with the potential for diverse functionalization at the bromine position, make this compound an attractive starting material for the synthesis of novel organic materials with non-biological applications.

One promising area of research is the development of new conductive polymers. Dimethoxybenzene derivatives are known precursors to conductive polymers with potential applications in electronic and optoelectronic devices. nih.gov The functionalization of this compound through polymerization reactions could lead to the creation of novel materials with tailored electronic and optical properties. For example, the synthesis of poly(p-phenylene) derivatives through anodic oxidation of 1,4-dimethoxybenzene has been reported, and similar strategies could be applied to derivatives of this compound.

Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems from this building block could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various substituents via cross-coupling reactions would allow for the fine-tuning of the photophysical and electronic properties of these materials.

The synthesis of novel ligands for coordination chemistry and catalysis is another area of interest. The introduction of coordinating groups, such as phosphines or nitrogen-containing heterocycles, at the bromine position could yield new ligands with unique steric and electronic properties, potentially leading to the development of more efficient and selective catalysts for a range of chemical transformations.

Advanced Computational Studies for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, reactivity, and molecular properties. Future research on this compound will benefit greatly from the application of advanced computational methods.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) map. nih.govscielo.br These calculations can help to rationalize the reactivity of the compound in various chemical reactions and predict the regioselectivity of electrophilic and nucleophilic attacks. For instance, a DFT study on bromo-dimethoxybenzaldehyde isomers revealed insights into their electronic properties and intermolecular interactions, which could be extrapolated to understand the behavior of this compound. scielo.br

Computational studies can also be used to investigate the mechanisms of catalytic reactions involving this building block. By modeling the reaction pathways of, for example, palladium-catalyzed cross-coupling reactions, researchers can gain a deeper understanding of the factors that control the efficiency and selectivity of these transformations. This knowledge can then be used to design more effective catalysts and optimize reaction conditions.

Furthermore, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new materials with desired properties. By calculating the electronic and optical properties of a large number of potential derivatives, researchers can identify promising candidates for synthesis and experimental evaluation, saving time and resources.

Role in Expanding the Scope of Aromatic Building Blocks in Organic Synthesis

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This compound has the potential to become a valuable addition to the synthetic chemist's toolbox, expanding the scope of available aromatic building blocks.

Its unique substitution pattern allows for a high degree of synthetic flexibility. The bromine atom provides a site for selective functionalization, while the two methoxy groups can be retained in the final product or potentially cleaved to reveal hydroxyl groups for further modification. The ester functionality can also be hydrolyzed or converted to other functional groups. This combination of reactive sites makes it a versatile precursor for the synthesis of a diverse array of target molecules.

Future research will likely see the application of this compound in the total synthesis of natural products and other complex molecules. Its use as a key intermediate could streamline synthetic routes and provide access to novel molecular architectures. The development of new synthetic methodologies that utilize this building block will further enhance its utility and solidify its position as a valuable tool in organic synthesis.

The increasing demand for novel functional molecules with tailored properties will continue to drive the exploration of new aromatic building blocks. The unique combination of functional groups and the potential for diverse transformations make this compound a promising candidate for future research and development in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-4,6-dimethoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis involves esterification of 2-bromo-4,6-dimethoxybenzoic acid using methyl iodide (CH₃I) in DMF with K₂CO₃ as a base. Key steps:

- Dissolve 2-bromo-4,6-dimethoxybenzoic acid (1.0 equiv) in DMF at 0°C.

- Add K₂CO₃ (2.5 equiv) and CH₃I (2.0 equiv) dropwise.

- Stir at room temperature for 12–24 hours.

- Purify via column chromatography (hexane/ethyl acetate).

- Critical Factors : Excess methyl iodide and prolonged reaction time improve esterification efficiency. Side reactions (e.g., over-alkylation) are minimized at 0°C .

Q. How can NMR spectroscopy and LCMS be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Expect signals for aromatic protons (δ 6.64–6.77 ppm, doublets with J = 2.0 Hz) and methoxy groups (δ 3.78–3.79 ppm, singlets). The absence of carboxylic acid protons (δ >10 ppm) confirms esterification .

- LCMS : A prominent peak at m/z = 260.95 [M+H]⁺ with >95% purity at RT = 1.44 confirms molecular weight and purity. Contaminants (e.g., unreacted acid) appear as minor peaks .

Advanced Research Questions

Q. How does this compound participate in Sonogashira cross-coupling reactions, and what factors influence regioselectivity?

- Methodological Answer : The bromine atom acts as an electrophilic site for palladium-catalyzed coupling with terminal alkynes. Example protocol:

- React with prop-2-yn-1-ylcyclohexane (1.2 equiv) using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and trimethylamine in THF at 60°C.

- Key Insights : Electron-withdrawing methoxy groups direct coupling to the brominated position. Steric hindrance from the methyl ester minimally affects reactivity .

Q. What strategies optimize the cyclization of alkynyl intermediates derived from this compound?

- Methodological Answer : FeCl₃-mediated cyclization of Sonogashira products (e.g., alkynylaryl ester 27) forms six-membered rings. Conditions:

- Use FeCl₃ (1.5 equiv) in dichloromethane at −20°C.

- Yield Optimization : Low temperatures prevent polymerization; anhydrous conditions enhance Lewis acid activity. Cyclization regioselectivity is controlled by alkyne geometry .

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions arise from solvent effects or rotamers. Strategies:

- Compare spectra in DMSO-d₆ vs. CDCl₃: Methoxy signals shift upfield in CDCl₃ due to reduced hydrogen bonding.

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons.

- X-ray crystallography resolves ambiguities in substituent positioning .

Q. What role does BBr₃ play in demethylating this compound derivatives?

- Methodological Answer : BBr₃ cleaves methoxy groups to hydroxyls under controlled conditions:

- Add BBr₃ (3.0 equiv) dropwise to the ester in CH₂Cl₂ at −78°C.

- Warm to room temperature and stir for 6 hours.

- Mechanistic Insight : BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack and demethylation. Overexposure leads to ester hydrolysis .

Q. How does steric and electronic modulation of this compound impact its reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Steric Effects : The 4,6-dimethoxy groups hinder nucleophilic attack at the para position, favoring meta substitution.

- Electronic Effects : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic pathways. Bromine’s electronegativity directs nucleophiles to the ortho position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.